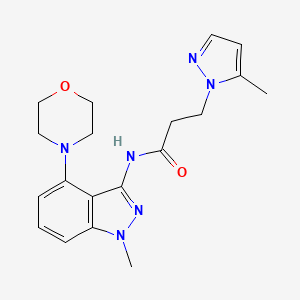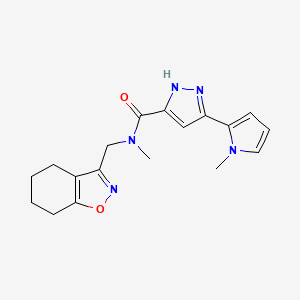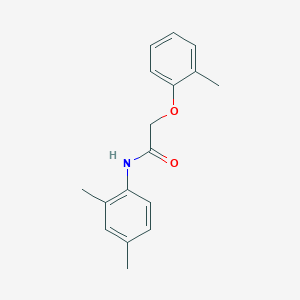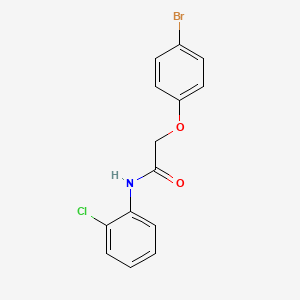![molecular formula C20H27N3O3 B5585005 (1S*,5R*)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5585005.png)
(1S*,5R*)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves strategic steps like aminomethylation, which leads to derivatives of the diazabicyclo[3.2.2]nonane scaffold. For instance, aminomethylation of 3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates using primary amines and formaldehyde can yield 3,7-diazabicyclo[3.3.1]nonane derivatives (Dotsenko, Krivokolysko, & Litvinov, 2007).
Molecular Structure Analysis
Molecular structure analyses, particularly using techniques like X-ray crystallography, provide detailed insights into the conformation and configuration of diazabicyclo[3.2.2]nonane derivatives. These studies reveal preferred conformations, hydrogen bonding patterns, and overall structural motifs that are crucial for understanding the chemical behavior and potential interactions of such compounds (Fernández et al., 1992).
Chemical Reactions and Properties
The chemical reactivity of diazabicyclo[3.2.2]nonane derivatives is influenced by their structural framework and substituent effects. For example, incorporating different hydrogen bond acceptor systems in these scaffolds can significantly impact their interactions and reactivity with biological targets like nicotinic acetylcholine receptors, demonstrating the importance of functional group modifications in dictating chemical properties (Eibl et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structures, are often determined by their molecular architecture. Studies involving similar compounds have shown that the diazabicyclo[3.2.2]nonane core can adopt specific conformations that influence its physical properties and interaction potentials, with X-ray crystallography providing valuable insights into these aspects (Guo, Zhang, & Xia, 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group compatibility, are pivotal in determining the utility of the diazabicyclo[3.2.2]nonane derivatives in various chemical and biological contexts. The presence of specific substituents can significantly alter these properties, thereby affecting the compound's overall chemical behavior and its potential applications in synthesis and medicinal chemistry (Nikit-skaya et al., 1970).
Propriétés
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-13-3-8-18(26-2)17(9-13)21-20(25)22-11-15-6-7-16(12-22)23(19(15)24)10-14-4-5-14/h3,8-9,14-16H,4-7,10-12H2,1-2H3,(H,21,25)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIOXOUAXSVFLE-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CC3CCC(C2)N(C3=O)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-N-benzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5584936.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5584949.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}propanamide](/img/structure/B5584956.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5584967.png)
![ethyl (2-{[(2,6-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5584969.png)
![4-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5584975.png)
![N,5-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5584988.png)


![5-(2-chlorophenyl)-N-[2-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5585013.png)
![N-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4-morpholinamine](/img/structure/B5585020.png)
![6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5585026.png)